molecular formula C20H10Br4O2S2 B5277774 (E)-3-(3,5-dibromothiophen-2-yl)-1-[4-[(E)-3-(3,5-dibromothiophen-2-yl)prop-2-enoyl]phenyl]prop-2-en-1-one

(E)-3-(3,5-dibromothiophen-2-yl)-1-[4-[(E)-3-(3,5-dibromothiophen-2-yl)prop-2-enoyl]phenyl]prop-2-en-1-one

Cat. No.: B5277774
M. Wt: 666.0 g/mol
InChI Key: UCWMOAWLIRFVCZ-KQQUZDAGSA-N
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Description

(E)-3-(3,5-dibromothiophen-2-yl)-1-[4-[(E)-3-(3,5-dibromothiophen-2-yl)prop-2-enoyl]phenyl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,5-dibromothiophen-2-yl)-1-[4-[(E)-3-(3,5-dibromothiophen-2-yl)prop-2-enoyl]phenyl]prop-2-en-1-one typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out between 3,5-dibromothiophene-2-carbaldehyde and 4-acetylphenyl-3,5-dibromothiophene under basic conditions. The reaction is usually performed in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,5-dibromothiophen-2-yl)-1-[4-[(E)-3-(3,5-dibromothiophen-2-yl)prop-2-enoyl]phenyl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The dibromothiophene groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(E)-3-(3,5-dibromothiophen-2-yl)-1-[4-[(E)-3-(3,5-dibromothiophen-2-yl)prop-2-enoyl]phenyl]prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of (E)-3-(3,5-dibromothiophen-2-yl)-1-[4-[(E)-3-(3,5-dibromothiophen-2-yl)prop-2-enoyl]phenyl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s electron-withdrawing dibromothiophene groups can influence its reactivity and binding affinity to various biological targets. The α,β-unsaturated carbonyl system can participate in Michael addition reactions with nucleophiles, potentially leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3,3’,5,5’-Tetrabromo-2,2’-bithiophene: Another dibromothiophene derivative with similar structural features.

    2,5-Dibromothiophene: A simpler dibromothiophene compound used as a starting material for various syntheses.

Uniqueness

(E)-3-(3,5-dibromothiophen-2-yl)-1-[4-[(E)-3-(3,5-dibromothiophen-2-yl)prop-2-enoyl]phenyl]prop-2-en-1-one is unique due to its chalcone structure combined with dibromothiophene groups. This combination imparts distinct electronic properties and potential reactivity, making it valuable for various research applications.

Properties

IUPAC Name

(E)-3-(3,5-dibromothiophen-2-yl)-1-[4-[(E)-3-(3,5-dibromothiophen-2-yl)prop-2-enoyl]phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Br4O2S2/c21-13-9-19(23)27-17(13)7-5-15(25)11-1-2-12(4-3-11)16(26)6-8-18-14(22)10-20(24)28-18/h1-10H/b7-5+,8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWMOAWLIRFVCZ-KQQUZDAGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC2=C(C=C(S2)Br)Br)C(=O)C=CC3=C(C=C(S3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/C2=C(C=C(S2)Br)Br)C(=O)/C=C/C3=C(C=C(S3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Br4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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